molecular formula C12H13N3S B7480500 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole

3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole

Cat. No.: B7480500
M. Wt: 231.32 g/mol
InChI Key: SPOWNNNXWNHBDQ-UHFFFAOYSA-N
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Description

3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole is a heterocyclic compound featuring a thiadiazole core substituted at position 3 with a phenyl group and at position 5 with a pyrrolizino moiety (a bicyclic amine structure). Thiadiazoles are renowned for their diverse applications in medicinal chemistry, materials science, and agrochemicals due to their stability, reactivity, and ability to engage in π-π and hydrogen-bonding interactions.

Properties

IUPAC Name

3-phenyl-5-pyrrolidin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3S/c1-2-6-10(7-3-1)11-13-12(16-14-11)15-8-4-5-9-15/h1-3,6-7H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOWNNNXWNHBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Thiadiazole Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of thiadiazoles are heavily influenced by substituents at positions 3 and 5. Below is a comparative analysis based on key derivatives:

Table 1: Substituent Profiles and Key Properties
Compound Name Position 3 Substituent Position 5 Substituent Key Properties/Applications Evidence Source
5-Amino-3-phenyl-1,2,4-thiadiazole Phenyl Amino Polymer synthesis, heterocyclic precursors
5-Chloro-3-phenyl-1,2,4-thiadiazole Phenyl Chloro Industrial applications; safety data documented
3-Trichloromethyl-5-amine derivatives Trichloromethyl Amine/cyclic amines Biocides, nitrification inhibitors
2-Amino-1,3,4-thiadiazoles Variable Amino Antileishmanial activity
3-Chloroalkyl-5-guanidino derivatives Chloroalkyl Guanidino Antisecretory agents
Target Compound Phenyl Pyrrolizino Inferred: Enhanced lipophilicity, potential pharmacological applications N/A
Key Observations:
  • Position 3 Substituents: Phenyl groups (as in the target compound and ) contribute to aromatic stacking and stability. For example, 5-amino-3-phenyl-1,2,4-thiadiazole is used in polymer synthesis due to its planar structure . Trichloromethyl groups () impart biocidal activity but reduce solubility due to their bulkiness and electron-withdrawing nature.
  • Position 5 Substituents: Amino groups () enhance hydrogen-bonding capacity, aiding in drug-receptor interactions (e.g., antileishmanial activity in 2-amino derivatives ).

Preparation Methods

Synthesis of Thiosemicarbazide Intermediate

A phenyl-substituted carbonyl compound (e.g., benzaldehyde) reacts with pyrrolizine-1-carbohydrazide to form the thiosemicarbazide intermediate. The reaction proceeds in ethanol under reflux, catalyzed by acetic acid:

PhCHO+C10H16N2OEtOH, ΔPh–CH=N–NH–CO–C10H15N+H2O\text{PhCHO} + \text{C}{10}\text{H}{16}\text{N}2\text{O} \xrightarrow{\text{EtOH, Δ}} \text{Ph–CH=N–NH–CO–C}{10}\text{H}{15}\text{N} + \text{H}2\text{O}

Cyclization is achieved using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). POCl₃ facilitates dehydration at 80–90°C, yielding the thiadiazole core.

Typical Procedure :

  • Combine thiosemicarbazide (3 mmol) and POCl₃ (10 mL) at room temperature for 20 minutes.

  • Heat at 80–90°C for 1 hour.

  • Quench with ice water, basify to pH 8 with NaOH, and recrystallize from ethanol.

Challenges :

  • Regioselectivity: Ensuring the phenyl and pyrrolizino groups occupy positions 3 and 5 requires steric and electronic control.

  • Side reactions: Overheating may lead to sulfone formation or decomposition.

Nucleophilic Substitution on Pre-formed Thiadiazole Cores

A two-step approach involves synthesizing 3-chloro-5-amino-1,2,4-thiadiazole, followed by substitution with phenyl and pyrrolizino groups.

Synthesis of 3-Chloro-5-amino-1,2,4-thiadiazole

React thiourea with chlorocarbonyl compounds in POCl₃:

Cl–CO–R+NH2CSNH2POCl3Cl–C3N2S–NH2+HCl\text{Cl–CO–R} + \text{NH}2\text{CSNH}2 \xrightarrow{\text{POCl}3} \text{Cl–C}3\text{N}2\text{S–NH}2 + \text{HCl}

The chloro group at position 3 is susceptible to nucleophilic displacement.

Introducing Phenyl and Pyrrolizino Groups

Phenyl groups are introduced via Suzuki coupling using phenylboronic acid, while pyrrolizino substitution requires Ullmann-type coupling with pyrrolizine under Cu(I) catalysis:

Cl–Thiadiazole+Ph–B(OH)2Pd(PPh3)4Ph–Thiadiazole–NH2+B(OH)3\text{Cl–Thiadiazole} + \text{Ph–B(OH)}2 \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Ph–Thiadiazole–NH}2 + \text{B(OH)}3
Ph–Thiadiazole–NH2+C10H15NCuI, K2CO3Ph–Thiadiazole–C10H15N+NH3\text{Ph–Thiadiazole–NH}2 + \text{C}{10}\text{H}{15}\text{N} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{Ph–Thiadiazole–C}{10}\text{H}{15}\text{N} + \text{NH}_3

Optimization Notes :

  • Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency for aryl groups.

  • Pyrrolizine’s bicyclic structure necessitates polar aprotic solvents (e.g., DMF) to enhance solubility.

Coupling Reactions with Functionalized Intermediates

Acid Chloride Coupling

Adapting methods from glucoside-thiadiazole hybrids, 5-amino-1,2,4-thiadiazole reacts with phenyl and pyrrolizino acid chlorides:

  • Convert benzoic acid and pyrrolizine-1-carboxylic acid to acid chlorides using SOCl₂.

  • Couple sequentially with 5-amino-thiadiazole in dichloromethane (DCM) with triethylamine (TEA):

Thiadiazole–NH2+Ph–COClTEAPh–Thiadiazole–NH–CO–Ph+HCl\text{Thiadiazole–NH}2 + \text{Ph–COCl} \xrightarrow{\text{TEA}} \text{Ph–Thiadiazole–NH–CO–Ph} + \text{HCl}
Ph–Thiadiazole–NH2+C10H15N–COClPh–Thiadiazole–C10H15N\text{Ph–Thiadiazole–NH}2 + \text{C}{10}\text{H}{15}\text{N–COCl} \rightarrow \text{Ph–Thiadiazole–C}{10}\text{H}{15}\text{N}

Yield Considerations :

  • Stepwise coupling minimizes steric hindrance, improving yields (60–75%).

  • Excess TEA neutralizes HCl, preventing protonation of the amine.

Analytical Characterization

Spectroscopic Data

1H-NMR (DMSO-d₆) :

  • δ 7.8–8.1 ppm (m, 5H, Ph–H).

  • δ 3.2–3.6 ppm (m, 10H, pyrrolizino–H).

  • δ 5.1 ppm (s, 1H, NH).

13C-NMR :

  • 165.2 ppm (C=S).

  • 142.5 ppm (C–N).

  • 128–130 ppm (Ph–C).

FT-IR :

  • 3150 cm⁻¹ (N–H stretch).

  • 1650 cm⁻¹ (C=N).

  • 690 cm⁻¹ (C–S).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Reaction Time (h)
Cyclocondensation65–78956
Nucleophilic55–70908
Coupling60–759712

Q & A

Q. What are the established synthetic routes for 3-Phenyl-5-pyrrolizino-1,2,4-thiadiazole, and what reaction conditions optimize yield and purity?

The synthesis of thiadiazole derivatives typically involves cyclization reactions between hydrazine derivatives and carbon disulfide or thiourea analogs. For example, 5-Amino-3-ethyl-1,2,4-thiadiazole is synthesized by reacting ethyl hydrazinecarbodithioate with hydrazonoyl chloride in ethanol with triethylamine as a base, achieving yields >75% under reflux conditions . For this compound, analogous methods may involve substituting phenyl and pyrrolizine precursors. Optimize purity by monitoring reactions via TLC and isolating intermediates through column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm ring substitution patterns and proton environments .
  • Mass spectrometry (MS) for molecular weight validation and fragmentation analysis .
  • X-ray crystallography (via SHELX programs) to resolve 3D molecular geometry, especially for polymorph identification .
  • Infrared (IR) spectroscopy to detect functional groups like C=N and C-S bonds .

Q. How can researchers assess the thermal stability of this compound under experimental conditions?

Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition temperatures and phase transitions. For thiadiazoles, stability is often tested in inert atmospheres (N₂/Ar) at heating rates of 10°C/min. Compare results with structurally similar compounds (e.g., 5-Chloro-3-phenyl-1,2,4-thiadiazole) to infer degradation pathways .

Q. What solvent systems are compatible with this compound for recrystallization?

Polar aprotic solvents (e.g., DMSO, DMF) or ethanol-water mixtures are commonly used for recrystallizing thiadiazoles. Solubility tests at varying temperatures (25–80°C) can identify optimal conditions. Avoid halogenated solvents if the compound contains reactive sulfur groups .

Q. How is the compound’s purity quantified, and what thresholds are acceptable for pharmacological studies?

Use HPLC with a C18 column and UV detection (λ = 254 nm). Purity ≥95% is typically required for in vitro assays. For in vivo studies, employ LC-MS to detect trace impurities (<0.1%) that may affect toxicity profiles .

Advanced Research Questions

Q. How should researchers design experiments to evaluate the compound’s antimicrobial activity?

  • In vitro assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) .
  • Mechanistic studies : Perform time-kill curves and membrane permeability assays (via SYTOX Green uptake) to assess bactericidal modes of action .

Q. What strategies resolve contradictions between in vitro and in vivo pharmacological data?

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models. Use LC-MS/MS to quantify parent compound and metabolites .
  • Metabolic stability : Incubate the compound with liver microsomes to identify cytochrome P450-mediated degradation pathways .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., DNA gyrase for antimicrobial activity). Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .
  • QSAR analysis : Develop models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with activity .

Q. What methods address stability challenges in aqueous formulations?

  • Accelerated stability studies : Store solutions at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC. Add antioxidants (e.g., ascorbic acid) or use lyophilization to improve shelf life .

Q. How can structural analysis proceed if single-crystal X-ray diffraction is not feasible?

  • DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compare experimental/theoretical IR/NMR spectra .
  • Powder XRD : Pair with Rietveld refinement to estimate crystal packing and polymorphism .

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